

NVP-CGM097 Sulfate: A Comparative Guide to a First-Generation MDM2 Inhibitor

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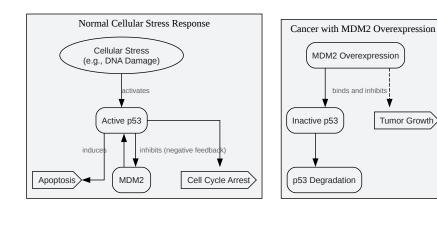
For Researchers, Scientists, and Drug Development Professionals

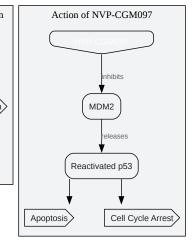
This guide provides a comprehensive analysis of the clinical trial results and methodologies associated with **NVP-CGM097 sulfate**, a potent and selective inhibitor of the MDM2-p53 protein-protein interaction. By reactivating the tumor suppressor p53, NVP-CGM097 represented a promising therapeutic strategy in cancers with wild-type TP53. This document compares its clinical performance with other notable MDM2 inhibitors, offering a valuable resource for researchers in the field of oncology and drug development.

Mechanism of Action: Restoring the Guardian of the Genome

NVP-CGM097 functions by disrupting the interaction between MDM2 and the p53 tumor suppressor protein. In many cancers with wild-type TP53, the function of p53 is abrogated by the overexpression of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. NVP-CGM097 binds to the p53-binding pocket of MDM2, preventing this interaction and leading to the stabilization and activation of p53. This, in turn, can induce cell cycle arrest, apoptosis, and senescence in cancer cells.







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Figure 1: p53 Signaling Pathway and NVP-CGM097 Mechanism

NVP-CGM097 Sulfate Phase I Clinical Trial (NCT01760525)

A first-in-human, open-label, multi-center, dose-escalation Phase I study of oral NVP-CGM097 was conducted in adult patients with advanced solid tumors characterized by a wild-type TP53 status. The primary objectives were to determine the maximum tolerated dose (MTD) and/or the recommended Phase II dose (RP2D), and to assess the safety and tolerability of NVP-CGM097.

Experimental Protocol

Patient Population:



- Inclusion Criteria: Patients with advanced solid malignancies that had progressed despite standard therapy or for which no standard therapy existed. Tumors were required to have a wild-type TP53 status. Evaluable disease as per RECIST 1.1 and a WHO performance status of 0-2 were also required.[1]
- Exclusion Criteria: Prior treatment with NVP-CGM097 or another p53-MDM2 interaction inhibitor, symptomatic or growing central nervous system (CNS) metastases, concurrent other malignancies, and clinically significant cardiac disease.[1]

Study Design: The study consisted of a dose-escalation phase followed by a dose-expansion phase. The dose escalation was guided by an adaptive Bayesian logistic regression model.[1] Fifty-one patients were enrolled and received oral NVP-CGM097 in one of two regimens:

- 10-400 mg three times a week (3gw) continuously.
- 300-700 mg 3gw for 2 weeks on, followed by 1 week off.



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Figure 2: NVP-CGM097 Phase I Trial Workflow

Biomarker Analysis:

p53 Status Determination: While the specific methodology for determining TP53 wild-type status in the NCT01760525 trial is not detailed in the available public records, standard practice for such clinical trials involves direct sequencing of the TP53 gene from tumor tissue to identify any mutations. Immunohistochemistry (IHC) for p53 protein expression may also be used as a surrogate marker, although it is less precise for determining the functional status of the p53 pathway.



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Clinical Trial Results: NVP-CGM097 and Alternatives

The clinical development of NVP-CGM097 was discontinued; however, the Phase I trial provided valuable insights for the development of next-generation MDM2 inhibitors. The primary reason for discontinuation in the trial was disease progression.



Parameter	NVP-CGM097 (CGM097)	Siremadlin (HDM201)	Milademetan (DS-3032b)	Idasanutlin (RG7388)
Trial Phase	Phase I (Solid Tumors)	Phase I (Solid Tumors & AML)	Phase I/II/III (Liposarcoma, Solid Tumors, Lymphoma)	Phase I/II/III (AML, PV)
Patient Population	Advanced solid tumors with p53wt	Advanced solid or hematologic cancers with p53wt	Advanced liposarcoma, solid tumors, or lymphoma	Relapsed/refract ory AML, Polycythemia Vera (PV)
Overall Response Rate (ORR)	One partial response (out of 51 patients)	Solid Tumors: 10.3%AML: 4.2% - 22.2% (depending on regimen)	Dedifferentiated Liposarcoma (Phase I): DCR 58.5%	R/R AML (with cytarabine): 38.8% (CR+CRi+CRp)
Disease Control Rate (DCR)	39% (1 PR + 19 SD)	Not explicitly reported	Dedifferentiated Liposarcoma (Phase I): 58.5%	Not explicitly reported
Progression-Free Survival (PFS)	Not explicitly reported	Not explicitly reported	Dedifferentiated Liposarcoma (Phase III): 3.6 months	R/R AML (with cytarabine): 8.3 months (OS)
Common Grade 3/4 Adverse Events	Hematologic (thrombocytopeni a, neutropenia)	Myelosuppressio n, gastrointestinal events, tumor lysis syndrome	Thrombocytopeni a, neutropenia, anemia	Diarrhea, nausea, febrile neutropenia
Status	Development discontinued	In clinical development	Development in DD LPS not pursued further	Did not meet primary endpoint in R/R AML trial

Data compiled from multiple sources. DCR = Disease Control Rate, PR = Partial Response, SD = Stable Disease, AML = Acute Myeloid Leukemia, R/R = Relapsed/Refractory, PV =



Polycythemia Vera, OS = Overall Survival, DD LPS = Dedifferentiated Liposarcoma, CR = Complete Remission, CRi = CR with incomplete hematologic recovery, CRp = CR with incomplete platelet recovery.

Discussion and Comparison

The clinical trial of NVP-CGM097 demonstrated modest single-agent activity in a broad population of patients with advanced solid tumors. The disease control rate of 39% suggested some biological activity, but the lack of a significant number of objective responses and the eventual discontinuation of the drug highlight the challenges in targeting the p53 pathway.[2] A key takeaway from the study was the identification of hematologic toxicities, particularly thrombocytopenia, as a class-effect of MDM2 inhibitors.[2]

In comparison, other MDM2 inhibitors have shown more promising, albeit still challenging, results in specific patient populations. Siremadlin demonstrated notable activity in acute myeloid leukemia, with overall response rates reaching up to 22.2% in certain dosing regimens. [3][4] This suggests that the efficacy of MDM2 inhibitors may be highly dependent on the tumor type and its underlying biology.

Milademetan showed encouraging disease control rates in patients with dedifferentiated liposarcoma, a tumor type often characterized by MDM2 amplification.[5] However, a Phase III trial in this indication did not meet its primary endpoint of improving progression-free survival compared to the standard of care.[6][7]

Idasanutlin, when combined with cytarabine in relapsed or refractory AML, led to a higher overall remission rate compared to cytarabine alone, although this did not translate into a significant improvement in overall survival.[8][9][10] The most common adverse events with idasanutlin were gastrointestinal, in contrast to the primarily hematologic toxicities seen with NVP-CGM097.[2][9]

Alternative p53-Activating Therapies

While MDM2 inhibitors represent a direct approach to reactivating p53, other therapeutic strategies are also being explored. These include:

• MDMX Inhibitors: MDMX (or MDM4) is a homolog of MDM2 that also negatively regulates p53. Some newer agents are designed to inhibit both MDM2 and MDMX.



- p53 Gene Therapy: This approach involves introducing a wild-type copy of the TP53 gene into cancer cells. Clinical trials are investigating the safety and efficacy of this strategy, often in combination with other treatments like immune checkpoint inhibitors.
- Small Molecules to Restore Mutant p53 Function: Several compounds are in development that aim to refold mutant p53 protein into a wild-type conformation, thereby restoring its tumor-suppressive activity.

Conclusion

The clinical development of NVP-CGM097, while not leading to a new therapeutic agent, has been instrumental in shaping our understanding of MDM2 inhibition as a cancer therapy. The data from its Phase I trial, along with those of other MDM2 inhibitors, underscore both the potential and the pitfalls of this therapeutic strategy. Key challenges remain, including identifying the patient populations most likely to benefit, managing on-target toxicities, and overcoming resistance mechanisms. Future research will likely focus on combination therapies and the development of next-generation inhibitors with improved therapeutic windows. The detailed methodologies and comparative data presented in this guide are intended to support these ongoing efforts in the scientific community.

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